N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 898438-79-4
VCID: VC4215515
InChI: InChI=1S/C19H20N2O2/c1-13-6-3-4-8-17(13)19(23)20-16-10-9-15-7-5-11-21(14(2)22)18(15)12-16/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,20,23)
SMILES: CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Molecular Formula: C19H20N2O2
Molecular Weight: 308.381

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide

CAS No.: 898438-79-4

Cat. No.: VC4215515

Molecular Formula: C19H20N2O2

Molecular Weight: 308.381

* For research use only. Not for human or veterinary use.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide - 898438-79-4

Specification

CAS No. 898438-79-4
Molecular Formula C19H20N2O2
Molecular Weight 308.381
IUPAC Name N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide
Standard InChI InChI=1S/C19H20N2O2/c1-13-6-3-4-8-17(13)19(23)20-16-10-9-15-7-5-11-21(14(2)22)18(15)12-16/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,20,23)
Standard InChI Key QFRAKVYAIPWGCD-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2

Introduction

Synthesis

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide can be hypothesized based on similar compounds. Typically, such syntheses involve the reaction of a tetrahydroquinoline derivative with a benzoyl chloride or an acid anhydride in the presence of a base.

Potential Applications

Given its structural components, this compound may exhibit biological activities similar to those of related quinoline and benzamide derivatives. These include potential anticancer, antimicrobial, and antitubercular activities, although specific studies on this compound are not available.

Related Research Findings

While specific research on N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is lacking, related compounds have shown promising biological activities:

  • Anticancer Activity: Quinoline derivatives have been studied for their anticancer properties, with some showing significant activity against various cancer cell lines .

  • Antimicrobial Activity: Benzamide derivatives have been explored for their antimicrobial effects, often displaying activity against a range of pathogens .

  • Antitubercular Activity: Certain quinoline-based compounds have demonstrated antitubercular activity, highlighting the potential of this scaffold in treating tuberculosis .

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